Methyl (3R)-3-(methylamino)butanoate;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

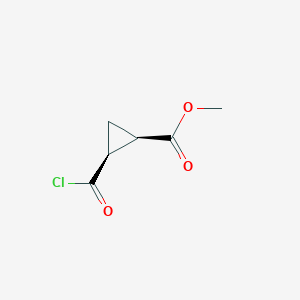

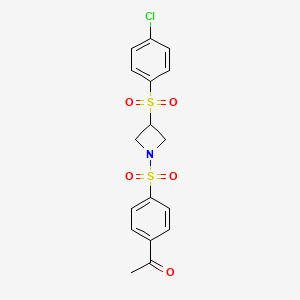

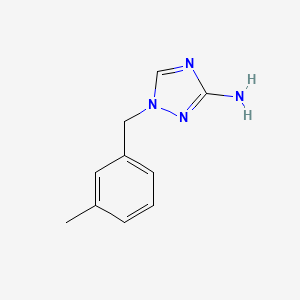

“Methyl (3R)-3-(methylamino)butanoate;hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.63 . It is also known as "4-Methylamino-butyric acid methyl ester hydrochloride" .

Synthesis Analysis

Tertiary butyl esters, which include “this compound”, find large applications in synthetic organic chemistry . A direct and sustainable synthesis of tertiary butyl esters has been developed using flow microreactor systems . This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C6H14ClNO2 . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the available resources.Chemical Reactions Analysis

The synthesis of “this compound” involves the introduction of the tert-butoxycarbonyl group into organic compounds . This reaction is facilitated by flow microreactor systems, which offer improved efficiency and versatility .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 167.63 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Conformational and Spectroscopic Analysis

Jun Li, J. Uzawa, and Y. Doi (1997) explored the conformational behavior of a related compound, Methyl (3R)-3-{[(3′R)-3′-hydroxybutanoyl]oxy}butanoate (MHBOB), as a model to understand the terminal part of poly[(R)-3-hydroxybutanoate] [P(3-HB)]. Their study, using NMR and conformational analyses, highlighted the significance of intramolecular hydrogen bonding and conformational distribution in solutions, which is crucial for understanding polymer behavior at the molecular level (Jun Li, J. Uzawa, & Y. Doi, 1997).

Spectral Characteristics of Derivatives

Research by M. Pitkänen, I. Korhonen, and J. Korvola (1981) on the 1H NMR and IR spectra of methyl dichloropropanoates and butanoates, including studies on methyl 2,3-dichlorobutanoates, provided insights into the spectral characteristics associated with chlorine substitution patterns. This work is vital for understanding the electronic effects of halogenation on butanoate esters and their derivatives (M. Pitkänen, I. Korhonen, & J. Korvola, 1981).

Depolymerization and Synthesis Applications

D. Seebach and Max F. Züger (1982) discussed the depolymerization of Poly-(R)-3-hydroxy-butanoate (PHB) to obtain enantiomerically pure methyl, ethyl, butyl, or β-methoxyethyl (R)-3-hydroxy-butanoates. Their work underscores the potential of utilizing polymeric materials for synthesizing bio-relevant compounds, highlighting the versatility of (R)-3-hydroxy-butanoates as synthetic building blocks (D. Seebach & Max F. Züger, 1982).

Autoignition and Biofuel Applications

The study on the autoignition of methyl butanoate by Yuge Jiao, Feng Zhang, and T. Dibble (2015) provides a comprehensive analysis of the thermodynamics and kinetics involved in the combustion process of methyl butanoate, a surrogate for biodiesel fuels. This research is crucial for improving the efficiency and understanding the combustion mechanisms of biofuels (Yuge Jiao, Feng Zhang, & T. Dibble, 2015).

Photosensitizer in Cancer Therapy

Nayan J. Patel et al. (2016) developed a dual-function near-infrared (NIR) photosensitizer for fluorescence imaging and photodynamic therapy (PDT) of cancer. Their work involves synthesizing bacteriochlorin analogues, demonstrating the potential of these compounds in medical imaging and as therapeutic agents in cancer treatment (Nayan J. Patel et al., 2016).

Eigenschaften

IUPAC Name |

methyl (3R)-3-(methylamino)butanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-5(7-2)4-6(8)9-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOUNXRFAXSOBD-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2193102-60-0 |

Source

|

| Record name | methyl (3R)-3-(methylamino)butanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(piperidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2536647.png)

![2-(2-methylphenoxy)-N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide](/img/structure/B2536649.png)

![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2536653.png)

![[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2536658.png)

![N-[(2S)-2-Hydroxy-2-phenylethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2536661.png)

![3-Methoxy-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxybenzaldehyde](/img/structure/B2536664.png)